tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N6O2 and its molecular weight is 304.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate involves complex chemical reactions. Studies like those conducted by Sanjeevarayappa et al. (2015) have explored the synthesis and characterization of similar compounds, providing insights into their chemical structure through techniques such as LCMS, NMR, and X-ray diffraction. These studies offer foundational knowledge on how to synthesize and analyze compounds with similar structures (Sanjeevarayappa et al., 2015).
Biological Evaluation
Compounds like this compound have been evaluated for their biological activities. For example, the compound synthesized by Sanjeevarayappa et al. was screened for in vitro antibacterial and anthelmintic activities, showing moderate anthelmintic activity. This highlights the potential of these compounds in developing new treatments or research tools in biology and medicine (Sanjeevarayappa et al., 2015).
Reactivity and Derivative Formation
Research on the reactivity of similar compounds provides valuable information on how this compound might react under different conditions. Mironovich and Shcherbinin (2014) investigated the reactivity of pyrazolo[5,1-с][1,2,4]triazine derivatives, detailing how these compounds react with various agents to form new derivatives. Such studies are crucial for understanding how to manipulate the chemical structure for specific applications, such as creating more effective drug molecules or research chemicals (Mironovich & Shcherbinin, 2014).
Mechanism of Action
Target of Action
The primary target of this compound is Carbonyl reductase [NADPH] 1 . This enzyme plays a crucial role in the metabolism of xenobiotics and endogenous compounds .
Mode of Action
The compound acts as a ligand for the Carbonyl reductase [NADPH] 1 . It binds to the active site of the enzyme, potentially altering its conformation and modulating its activity .
Biochemical Pathways
Given its target, it’s likely involved in pathways related to the metabolism of various substances in the body .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches the target site to exert its effect .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. Given its interaction with Carbonyl reductase [NADPH] 1, it may influence the metabolism of certain substances within the body .
Properties
IUPAC Name |
tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)20-6-4-19(5-7-20)12-10-8-17-18-11(10)15-9-16-12/h8-9H,4-7H2,1-3H3,(H,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODFBDRFPZOWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467032 | |
Record name | tert-Butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245450-02-6 | |
Record name | tert-Butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.